molecular formula C9H11N3O2 B15269726 Dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15269726
M. Wt: 193.20 g/mol
InChI Key: LWIPNWSNDGWFEM-UHFFFAOYSA-N
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Description

Dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. It belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various scientific fields. This compound is characterized by the presence of two cyclopropyl groups attached to the triazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is highly efficient and regioselective, making it a popular choice for the synthesis of 1,2,3-triazoles . The general procedure involves the reaction of an alkyne with an azide in the presence of a copper catalyst, such as copper(I) iodide, under mild conditions.

Industrial Production Methods

Industrial production of dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst . This method allows for high yields and good functional group tolerance, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions also contributes to its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of two cyclopropyl groups, which enhance its stability and reactivity. This structural feature distinguishes it from other triazole derivatives and contributes to its diverse applications in scientific research.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

1,5-dicyclopropyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-8(5-1-2-5)12(11-10-7)6-3-4-6/h5-6H,1-4H2,(H,13,14)

InChI Key

LWIPNWSNDGWFEM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=NN2C3CC3)C(=O)O

Origin of Product

United States

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